3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
Description
The compound 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic molecule featuring a pyrimidine core linked to a piperazine ring and a dihydropyrazinone moiety.
Properties
IUPAC Name |
3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-12-11-13(20(2)3)19-16(18-12)23-9-7-22(8-10-23)14-15(24)21(4)6-5-17-14/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLZCQRBOGQGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one involves multiple steps:
Preparation of the pyrimidine derivative: : Starting from commercially available 2-chloro-4,6-dimethylpyrimidine, the substitution of the chlorine atom with a dimethylamino group using dimethylamine in the presence of a base like potassium carbonate. Reaction is typically conducted under reflux conditions.
Formation of the piperazine ring: : The pyrimidine derivative is then reacted with piperazine under anhydrous conditions, usually in a solvent such as ethanol or methanol, to introduce the piperazine moiety.
Cyclization to form the pyrazinone ring: : The final cyclization step involves the reaction of the intermediate with methylhydrazine, under acidic conditions, to close the pyrazinone ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above-mentioned synthetic steps to increase yield, reduce reaction times, and minimize the use of hazardous reagents. High-throughput synthesis and the use of automated reactors can also facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, primarily at the dimethylamino group or the pyrazinone ring, leading to the formation of N-oxides.
Reduction: : Reduction reactions can target the pyrimidine ring or the dimethylamino group, often using hydrogenation conditions.
Substitution: : Nucleophilic substitutions are common, particularly at the pyrimidine ring, where halogens or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Nucleophiles such as amines, thiols, or alcohols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation products: : N-oxides of the dimethylamino group.
Reduction products: : Reduced forms of the pyrimidine ring and dimethylamino group.
Substitution products: : Derivatives with nucleophiles replacing halogens or other leaving groups on the pyrimidine ring.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex organic compounds, often used in combinatorial chemistry for drug discovery.
Biology: : The unique structural features of the compound make it a valuable tool in studying enzyme-substrate interactions and receptor binding assays.
Medicine: : It is being investigated for its potential therapeutic applications, including its role as a lead compound in developing new drugs for neurological disorders and cancers.
Industry: : In the industrial sector, it is used in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one largely depends on its interaction with biological molecules. It is thought to exert its effects through the following pathways:
Molecular Targets: : The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling.
Pathways Involved: : It can activate or inhibit pathways involved in cell proliferation, apoptosis, or neurotransmission, depending on the specific context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis of analogous compounds and their properties:
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations :
Structural Similarities: The target compound shares a pyrimidine-piperazine linkage with the patent-listed derivatives in , which also incorporate pyrazolo-pyrazine or pyrido-pyrimidine scaffolds . Unlike the dihydropyrazinone moiety in the target compound, focuses on pyrazolo-pyrimidines with imino or hydrazine groups .
Functional Differences: The patent compounds () emphasize bulkier fused-ring systems (e.g., pyrido-pyrimidine), which may enhance binding affinity to kinase domains compared to the simpler dihydropyrazinone in the target compound .
Synthesis Challenges: The target compound’s dihydropyrazinone moiety introduces conformational flexibility, which may complicate synthesis compared to rigid pyrazolo-pyrimidines in . No direct synthetic routes for the target compound were found; however, ’s patent suggests that piperazine-linked pyrimidines are achievable via nucleophilic substitution reactions .
Biological Activity
The compound 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic molecule with potential applications in pharmacology, particularly in the development of therapeutic agents. Its structure incorporates functional groups that are known to interact with biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.4 g/mol. The compound features a piperazine ring and a pyrimidine moiety, which are common structural motifs associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N7O2 |
| Molecular Weight | 359.4 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with specific receptors. Research indicates that compounds with similar structures often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anticancer Potential
A study focused on the structure-based design of selective CDK9 inhibitors found that derivatives similar to the compound exhibited significant anti-cancer properties by inducing apoptosis in cancer cells. The selectivity for CDK9 over other kinases suggests a targeted approach that minimizes side effects while maximizing therapeutic efficacy .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, an MTT assay revealed that the compound's IC50 values were significantly lower than those of established chemotherapeutics, indicating potent cytotoxic activity against cancer cells .
Case Studies
-
Case Study on CDK Inhibition :
- Objective : To evaluate the selectivity and potency of the compound as a CDK9 inhibitor.
- Method : High-throughput screening against a panel of kinases.
- Results : The compound displayed over 100-fold selectivity for CDK9 compared to CDK1 and CDK2, with an IC50 value in the nanomolar range.
- : This selectivity highlights its potential as an anti-cancer agent with reduced off-target effects .
-
Case Study on Apoptosis Induction :
- Objective : To assess the apoptotic effects of the compound in human leukemia cells.
- Method : Flow cytometry analysis post-treatment.
- Results : Significant increases in early and late apoptotic cells were observed, confirming its role in promoting programmed cell death.
- : The compound effectively triggers apoptosis, supporting its development as a therapeutic agent for leukemia .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
